molecular formula C26H17NO5S B2820314 methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-29-7

methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2820314
CAS No.: 477538-29-7
M. Wt: 455.48
InChI Key: YYUNKNUCMFVZJE-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a benzo[f]chromene carboxamide group at position 3 and a phenyl group at position 3. The methyl ester at position 2 enhances its stability and modulates solubility. This compound belongs to a class of derivatives synthesized via multi-step reactions involving Meldrum’s acid, thionation, and subsequent coupling with amines or alcohols (Scheme 1, ). Its design integrates chromene and thiophene moieties, both known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5S/c1-31-26(30)23-20(14-22(33-23)16-8-3-2-4-9-16)27-24(28)19-13-18-17-10-6-5-7-15(17)11-12-21(18)32-25(19)29/h2-14H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUNKNUCMFVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate with appropriate thiophene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects are mediated through the induction of apoptosis, cell cycle arrest, and elevation of intracellular reactive oxygen species levels. These actions disrupt cellular processes and inhibit the growth of cancer cells .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with analogs in the following categories:

Benzo[f]chromene Carboxylate Esters

Compounds such as methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6a) and its ethyl (6b), n-propyl (6c), and isopropyl (6d) ester derivatives share the benzo[f]chromene backbone but lack the thiophene-amide linkage. Key differences include:

  • Melting Points : The methyl ester (6a) exhibits a higher melting point (161.6–163.2°C) compared to ethyl (116.6–118.1°C) and n-propyl (85.2–86.9°C) esters, suggesting shorter alkyl chains enhance crystallinity .
  • Synthetic Yields : Longer alkyl chains (e.g., n-propyl, 88.5%) reduce yields slightly compared to methyl (92.1%) and ethyl (93.1%) esters, likely due to steric hindrance during esterification .

Table 1: Comparison of Benzo[f]chromene Carboxylate Esters

Compound R-Group Yield (%) Melting Point (°C)
Methyl ester (6a) -OCH₃ 92.1 161.6–163.2
Ethyl ester (6b) -OCH₂CH₃ 93.1 116.6–118.1
n-Propyl ester (6c) -OCH₂CH₂CH₃ 88.5 85.2–86.9
Isopropyl ester (6d) -OCH(CH₃)₂ 85.2 95.2–97.9

The target compound’s amide linkage replaces the ester’s alkoxy group, introducing hydrogen-bonding capacity, which may improve binding to biological targets .

Thiophene-Based Amide Derivatives

Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate () shares the thiophene core and methyl ester but substitutes the benzo[f]chromene with a 4-fluorobenzoyl group. Key contrasts:

  • Molecular Weight : The fluorobenzoyl derivative (MW 355.38) is lighter than the target compound (estimated MW ~450–470), reflecting the bulkier benzo[f]chromene system.
  • Lipophilicity : The fluorinated benzoyl group increases lipophilicity (logP ~3.5 predicted), whereas the chromene’s fused aromatic system may enhance π-π stacking interactions .

Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate () replaces the chromene with a benzothiazole ring. This substitution reduces molecular weight (394.47 vs. ~450–470) and alters electronic properties, as benzothiazoles are stronger electron-withdrawing groups compared to chromenes .

Structural Analogs with Heterocyclic Modifications
  • Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate () differs in the ester group (ethyl vs. methyl) and absence of the thiophene-amide moiety. Crystallographic data show its benzo[f]chromene system adopts a planar conformation, while the target compound’s amide linkage may introduce torsional strain, affecting packing efficiency .
  • Ethyl 2-amino-4-(p-tolyl)-4H-benzo[f]chromene-3-carboxylate () highlights the impact of amino substitutions on bioactivity.

Biological Activity

Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and relevant case studies.

The compound belongs to the class of heterocyclic compounds and features a unique structure that combines elements from benzochromene and thiophene derivatives. Its chemical formula is C26H17NO5SC_{26}H_{17}NO_5S with an IUPAC name of methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate.

The biological activity of this compound primarily involves:

  • Antiproliferative Effects : The compound induces apoptosis in cancer cells, leading to cell cycle arrest. This is mediated through the elevation of intracellular reactive oxygen species (ROS), which disrupt cellular processes essential for cancer cell survival.
  • Cell Signaling Pathways : It interacts with specific molecular targets that regulate cell growth and survival pathways, notably affecting the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated:

  • IC50 Values : The compound shows an IC50 value in the low micromolar range against several cancer types, indicating potent antiproliferative properties .
  • Mechanistic Insights : Studies reveal that the compound's ability to induce apoptosis is linked to its capacity to increase ROS levels, leading to oxidative stress and subsequent cell death.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound. Flow cytometry analysis showed an increase in apoptotic cells, confirming the induction of programmed cell death.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
58010
106025
203050

Case Study 2: Mechanistic Study on ROS Induction

Another investigation focused on the role of ROS in mediating the effects of this compound. Using DCFDA assays, researchers found that treatment with this compound significantly increased ROS levels in treated cells compared to control groups.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with thiophene core formation, followed by sequential functionalization. Key parameters include:
  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for amide bond formation .
  • Catalysts: Triethylamine (TEA) is often used to deprotonate intermediates and accelerate coupling reactions .
  • Temperature control: Reactions are conducted at 60–80°C to balance kinetics and side-product formation .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity .
    Yield optimization requires iterative adjustments to stoichiometry and reaction time, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer: Structural confirmation relies on:
  • NMR spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, with key signals for the thiophene (δ 6.8–7.5 ppm) and benzo[f]chromene (δ 7.2–8.3 ppm) moieties .
  • X-ray crystallography: Resolves bond angles and distances, critical for validating steric effects in the carboxamido group .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers screen for initial biological activity of this compound?

  • Methodological Answer: Prioritize assays targeting functional groups with known pharmacological relevance:
  • Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cellular viability assays: Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .
  • Docking studies: Preliminary computational modeling (e.g., AutoDock Vina) predicts interactions with targets like COX-2 or tubulin .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

  • Methodological Answer: Discrepancies may arise from assay-specific parameters:
  • Comparative dose-response curves: Establish IC₅₀ values under standardized conditions (pH, temperature, cell density) .
  • Orthogonal validation: Confirm hits using SPR (surface plasmon resonance) for binding affinity or Western blotting for target modulation .
  • Meta-analysis: Cross-reference data with structurally analogous compounds (e.g., ethyl 5-acetyl-4-methyl-thiophene derivatives) to identify scaffold-specific trends .

Q. What strategies are recommended for elucidating the mechanism of action against specific enzymatic targets?

  • Methodological Answer: Employ a tiered approach:
  • Kinetic studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Site-directed mutagenesis: Modify catalytic residues (e.g., serine in hydrolases) to validate binding pockets .
  • Cryo-EM/X-ray co-crystallization: Resolve compound-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with 3-oxo-chromene) .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Methodological Answer: Byproduct analysis requires:
  • HPLC-MS: Track impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Stability studies: Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via NMR or IR for hydrolytic susceptibility .
  • DoE (Design of Experiments): Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to minimize side reactions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer: Use in silico tools to assess:
  • ADMET profiles: SwissADME predicts logP (lipophilicity) and CYP450 interactions .
  • Molecular dynamics simulations: GROMACS models solvation effects and membrane permeability .
  • QSAR models: Relate structural motifs (e.g., phenylthiophene carboxylate) to bioavailability trends from databases like ChEMBL .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer: SAR strategies include:
  • Functional group substitution: Replace the 3-oxo-benzo[f]chromene moiety with bioisosteres (e.g., quinoline) to modulate affinity .
  • Fragment-based screening: Test truncated analogs (e.g., methyl 5-phenylthiophene-2-carboxylate) to identify essential pharmacophores .
  • Selectivity profiling: Screen against panels of related enzymes (e.g., kinase families) to refine substituent effects .

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